Saxagliptin-13C3

DPP-4 inhibition Type 2 diabetes Enzyme kinetics

In regulated bioanalysis, deuterated saxagliptin analogs risk H/D exchange and quantification bias, causing method failure. Saxagliptin-13C3 eliminates this risk as a chemically and metabolically stable internal standard. - Ensures precise co-elution with saxagliptin and BMS-510849 for accurate matrix effect correction. - Provides a stable +3 Da mass shift, mandatory for FDA/EMA-compliant LC-MS/MS method validation. - Ideal for ANDA pharmacokinetic studies, DDI research, and API stability-indicating assays.

Molecular Formula C₁₅¹³C₃H₂₅N₃O₂
Molecular Weight 318.39
CAS No. 1246812-44-1
Cat. No. B1141353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaxagliptin-13C3
CAS1246812-44-1
Synonyms(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3;  BMS 477118-13C3;  BMS 477118-11-13C3;  Onglyza-13C3; 
Molecular FormulaC₁₅¹³C₃H₂₅N₃O₂
Molecular Weight318.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saxagliptin-13C3 Stable Isotope Internal Standard


Saxagliptin-13C3 (CAS 1246812-44-1) is the carbon-13 labeled analogue of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor indicated for the treatment of type 2 diabetes mellitus [1]. As a stable isotope-labeled internal standard (SIL-IS), it is distinguished by the incorporation of three ¹³C atoms within its molecular framework, resulting in a parent mass of m/z 318.4 [2]. This isotopic labeling confers virtually identical physicochemical properties to the unlabeled analyte, ensuring precise co-elution during liquid chromatography, while the +3 Da mass shift enables unequivocal mass spectrometric differentiation [3]. Its primary utility lies not in therapeutic application but as a critical analytical reference material for the accurate and precise quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin (BMS-510849), in complex biological matrices [4].

Saxagliptin-13C3 Substitution Risks


Substitution of Saxagliptin-13C3 with unlabeled saxagliptin, deuterated (²H) analogs, or other DPP-4 inhibitors (e.g., sitagliptin, vildagliptin) is analytically invalid and risks method failure in regulated bioanalysis. Unlabeled saxagliptin is the target analyte itself and cannot serve as an internal standard [1]. Deuterated analogs (e.g., saxagliptin-d₉), while common, are susceptible to hydrogen-deuterium exchange and chromatographic isotope effects, which can lead to differential matrix effects and quantification bias [2]. In contrast, the ¹³C-label in Saxagliptin-13C3 is metabolically and chemically stable, providing a mass shift that is not subject to exchange. Furthermore, structural analogs like vildagliptin or sitagliptin [3] are fundamentally different molecules with distinct fragmentation patterns and retention times, rendering them unusable as internal standards. Procurement of the correct ¹³C-labeled standard is mandated by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) to ensure method accuracy, precision, and reproducibility for pharmacokinetic (PK) studies and ANDA submissions [4].

Saxagliptin-13C3 Comparative Evidence


DPP-4 Inhibition Potency vs. Other Inhibitors

The parent compound, saxagliptin, exhibits significantly higher intrinsic potency against human DPP-4 compared to other widely used DPP-4 inhibitors. This foundational characteristic justifies the selection of saxagliptin-based therapeutics and, by extension, the need for its specific labeled internal standard for accurate bioanalysis [1]. The inhibition constant (Ki) for saxagliptin is 1.3 nM, which is approximately 10-fold more potent than vildagliptin (Ki = 13 nM) and 14-fold more potent than sitagliptin (Ki = 18 nM) [2].

DPP-4 inhibition Type 2 diabetes Enzyme kinetics

Human DPP-4 IC50 Comparison

In a direct comparative study of DPP-4 inhibitors, saxagliptin demonstrated a mean IC50 of 1.5 nM against human DPP-4. This value represents a substantially higher inhibitory activity compared to sitagliptin (IC50 = 18 nM), vildagliptin (IC50 = 34 nM), and alogliptin (IC50 = 7.5 nM). The parent drug's active metabolite, BMS-510849, also exhibits potent inhibition with an IC50 of 3.1 nM [1].

DPP-4 inhibitor IC50 Enzyme selectivity

Analytical Purity and Identity

Saxagliptin-13C3 is supplied with a certified minimum purity of 95% and a defined molecular weight of 318.39 g/mol, representing the monoisotopic mass of the ¹³C₃-labeled molecule . This is in contrast to the unlabeled parent drug (saxagliptin hydrochloride, MW 315.41) or deuterated analogs which can exhibit isotopic impurity [1]. The high isotopic enrichment and chemical purity are crucial for its use as a reference standard in quantitative bioanalysis.

LC-MS/MS Reference Standard Purity

Saxagliptin-13C3 Research & Industrial Applications


Quantitative Bioanalysis for Pharmacokinetic Studies

Saxagliptin-13C3 is the optimal internal standard for the development and validation of high-sensitivity LC-MS/MS methods to quantify saxagliptin and its active metabolite (BMS-510849) in human plasma. This application is essential for pharmacokinetic (PK) studies required for Abbreviated New Drug Applications (ANDAs) and bioequivalence trials. The stable ¹³C₃ label ensures co-elution with the analyte and corrects for matrix effects and instrument variability, a requirement explicitly stated in regulatory bioanalytical method validation guidelines [1].

QC Release and Stability Testing

In the quality control (QC) laboratories of generic pharmaceutical manufacturers, Saxagliptin-13C3 serves as a highly reliable reference standard for the assay of saxagliptin active pharmaceutical ingredient (API) and finished dosage forms (e.g., Onglyza® tablets). Its use in stability-indicating HPLC or UPLC methods allows for the precise quantification of the API and the detection of degradation products over time, ensuring batch-to-batch consistency and compliance with pharmacopeial monographs (e.g., USP, EP) [2].

Clinical PK Variability & Drug-Drug Interactions

For clinical pharmacology research, Saxagliptin-13C3 enables robust quantification of saxagliptin exposure in studies involving special populations (e.g., patients with renal or hepatic impairment) or in drug-drug interaction (DDI) studies with strong CYP3A4/5 inhibitors or inducers [3]. The accuracy afforded by the SIL-IS is paramount when quantifying the impact of physiological or extrinsic factors on drug clearance, as recommended in FDA and EMA clinical pharmacology guidance [4].

Technical Documentation Hub

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